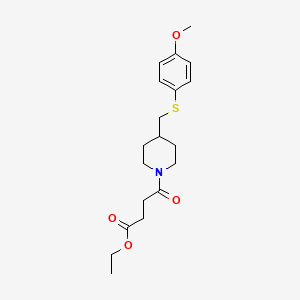
Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of piperidine, which is a common structural motif found in agrochemicals and pharmaceuticals . It has a methoxyphenyl group attached to it via a sulfur atom, and an ethyl 4-oxobutanoate group attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and the various substituents. The compound would likely exhibit interesting chemical properties due to the presence of the ether, thioether, and ester functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the ester group could undergo hydrolysis, the thioether group might be oxidized, and the piperidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and ether groups would likely make it more soluble in polar solvents .科学的研究の応用
Overview
The scientific interest in Ethyl 4-(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)-4-oxobutanoate spans across various domains, including its utility in cancer research, understanding its metabolic fate in humans, and exploring its potential in diagnostic imaging. This summary focuses on the recent advancements in these areas, keeping in line with the requirements to avoid discussions on drug use, dosages, and side effects.
Cancer Research
A cornerstone of scientific inquiry into this compound revolves around its role in cancer therapy. Studies have highlighted its application in enhancing the efficacy of chemotherapy, particularly in the context of topoisomerase inhibitors like Irinotecan (CPT-11). Research demonstrates that metabolites of CPT-11, a drug structurally related to the compound , have shown significant antitumor activity across various cancer types, including colorectal and cervical cancers (Rowinsky et al., 1994; Gupta et al., 1994). These findings underscore the importance of understanding the metabolic pathways and therapeutic implications of chemotherapeutic agents, including those structurally similar to this compound.
Metabolic Fate in Humans
The metabolic fate of compounds closely related to this compound in humans is of paramount interest, offering insights into their safety and efficacy profiles. For instance, the metabolism of Irinotecan, a camptothecin derivative, into its active metabolite SN-38 and the subsequent formation of SN-38 glucuronide (SN-38G) highlights the complex metabolic pathways involved in the body's processing of these substances (Gupta et al., 1994). Understanding these pathways is crucial for optimizing therapeutic outcomes and minimizing toxicity.
Diagnostic Imaging
Another promising area of research involves the use of derivatives of this compound in diagnostic imaging. For example, compounds with similar structural characteristics have been explored for their potential in sigma receptor scintigraphy, a technique used to visualize primary breast tumors in vivo (Caveliers et al., 2002). Such studies pave the way for the development of more effective and non-invasive diagnostic tools for cancer detection.
作用機序
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to exhibit activity against different viruses
Mode of Action
It’s worth noting that piperidine derivatives have been found to inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are widely-applied transition metal catalysed carbon–carbon bond forming reactions. The downstream effects of these reactions would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound might have favorable ADME properties, which could impact its bioavailability.
Result of Action
Based on the potential antiviral activity of similar compounds , it can be speculated that the compound might inhibit viral replication or entry into host cells.
将来の方向性
特性
IUPAC Name |
ethyl 4-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S/c1-3-24-19(22)9-8-18(21)20-12-10-15(11-13-20)14-25-17-6-4-16(23-2)5-7-17/h4-7,15H,3,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRFLOQHGFKIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

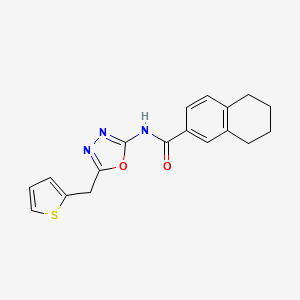
![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2819383.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2819386.png)


![2-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B2819391.png)
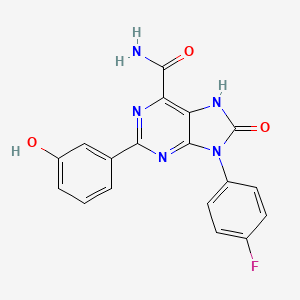
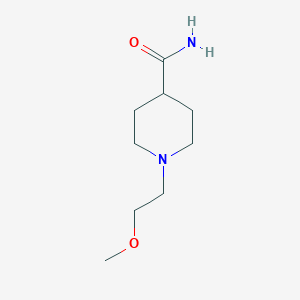
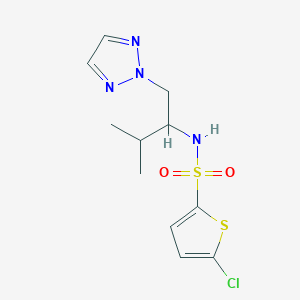

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2819398.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2819401.png)
![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2819402.png)
